8-benzoyl-6-[(4-chlorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
Description
8-Benzoyl-6-[(4-chlorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one (CAS: 904450-56-2) is a polycyclic compound featuring a [1,4]dioxino[2,3-g]quinolin-9-one core. Its structure includes a benzoyl group at position 8 and a 4-chlorobenzyl substituent at position 4.
Properties
IUPAC Name |
8-benzoyl-6-[(4-chlorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClNO4/c26-18-8-6-16(7-9-18)14-27-15-20(24(28)17-4-2-1-3-5-17)25(29)19-12-22-23(13-21(19)27)31-11-10-30-22/h1-9,12-13,15H,10-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJLFLHEMKQVEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N(C=C(C3=O)C(=O)C4=CC=CC=C4)CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-benzoyl-6-[(4-chlorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis systems to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
8-benzoyl-6-[(4-chlorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.
Scientific Research Applications
8-benzoyl-6-[(4-chlorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-benzoyl-6-[(4-chlorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl Group
4-Fluorophenyl Analogs
- 6-[(4-Fluorophenyl)methyl]-8-benzoyl Derivative (CAS: 866341-26-6):
3-Fluorophenyl Analog
- 6-[(3-Fluorophenyl)methyl]-8-(4-methoxybenzoyl) Derivative (ChemDiv ID: C567-0348): Molecular Formula: C26H20FNO5; Molecular Weight: 445.4 g/mol.
4-Methoxyphenyl Analogs
- 6-[(4-Methoxyphenyl)methyl]-8-(4-ethoxybenzoyl) Derivative (CAS: 866865-95-4):
Variations in the Benzoyl Group
- This modification could enhance interactions with polar enzymatic pockets .
Core Scaffold Modifications
- Furo[3,4-b]quinolin-1-one Derivatives (Compounds 8a and 9a from ): Compound 9a: Contains an expanded dioxane ring with two oxygen atoms. Demonstrates potent activity against COLO 205 colon cancer cells (IC50 < 1 µM), highlighting the impact of oxygen content on antitumor efficacy .
Molecular Properties and Bioactivity Correlations
Table 1: Key Properties of Selected Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
